molecular formula C8H6FNS B1294561 4-Fluorobenzyl isothiocyanate CAS No. 2740-88-7

4-Fluorobenzyl isothiocyanate

Cat. No. B1294561
CAS RN: 2740-88-7
M. Wt: 167.21 g/mol
InChI Key: LPVNPJMEWWUFHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Fluorobenzyl isothiocyanate derivatives has been explored in the context of creating novel compounds with potential biological activity. In one study, 4-fluorobenzoyl isothiocyanate was produced in situ and reacted with isomeric fluoroanilines in dry acetonitrile to yield 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas. These reactions were reported to have good yields, indicating an efficient synthetic pathway for these compounds .

Molecular Structure Analysis

The molecular structure and conformational properties of the synthesized thioureas were thoroughly investigated using a combination of X-ray diffraction, vibrational spectra, and theoretical calculation methods. The analysis revealed that the carbonyl and thiourea groups in these molecules are almost planar. The adopted conformation of the C=S and C=O double bonds is antiperiplanar, which is stabilized by an intramolecular N-H…O hydrogen bond. This conformational stability is crucial for the biological activity of such compounds .

Chemical Reactions Analysis

The chemical reactivity of the 4-Fluorobenzyl isothiocyanate derivatives was not directly discussed in the provided papers. However, the synthesis process itself involves chemical reactions such as the reaction of isothiocyanate with fluoroanilines, which is a key step in the formation of the thiourea compounds. The formation of intermolecular N-H…S=C hydrogen bonds to create centrosymmetric dimers in the crystal packing further illustrates the chemical reactivity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized using multinuclear (1H and 13C) NMR, elemental analyses, and FTIR spectroscopy techniques. These techniques provided detailed information about the molecular structure and the nature of the bonds within the compounds. The crystal packing of the molecules, as revealed by X-ray diffraction, shows that the molecules are connected by intermolecular N-H…S=C hydrogen bonds, which is indicative of their solid-state properties .

In another study, practical syntheses of 4-fluoro-2-(methylthio)benzylamine and its derivatives were reported. The synthesis involved regioselective introduction of the methylthio moiety and further functionalization to produce the corresponding sulfone and sulfonamide. This study provides insight into the synthetic versatility of 4-fluorobenzyl compounds and their potential for further chemical modifications .

Scientific Research Applications

Isothiocyanates are compounds that exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They serve as valuable platforms for versatile transformations in synthetic chemistry .

  • Synthetic Chemistry

    • Isothiocyanates are important in synthetic chemistry where they serve as platforms for versatile transformations .
    • They are prepared from a variety of starting materials, and the synthetic methods are categorized into three types based on the starting materials and functional groups .
    • 4-Fluorobenzyl isothiocyanate has been used in the synthesis of thiourea derivatives .
  • Antimicrobial Activity

    • Isothiocyanates have been investigated for their antimicrobial activity against human infections .
    • They are bioactive products resulting from enzymatic hydrolysis of glucosinolates, the most abundant secondary metabolites in the botanical order Brassicales .
    • The antimicrobial activity of isothiocyanates against foodborne and plant pathogens has been well documented .
  • Sustainable Synthesis

    • Isothiocyanates, including 4-Fluorobenzyl isothiocyanate, can be synthesized in a more sustainable way using a multicomponent reaction (MCR) involving isocyanides, elemental sulfur, and amines .
    • This method avoids the use of highly toxic reagents such as thiophosgene, its derivatives, or CS2 .
    • The reaction can be catalyzed by amine bases, especially DBU, and carried out under moderate heating (40 °C) in benign solvents such as Cyrene™ or γ-butyrolactone (GBL) .
  • Food Applications

    • Isothiocyanates have been found to have beneficial activities like antibacterial, antifungal, bioherbicidal, antioxidant, biopesticidal, anticarcinogenic, and antimutagenic .
    • Due to these activities, they have applications in food preservation like fruit juices and as an additive in Mayonnaise .
    • Their recent application has been in the food packing’s and in Modified Atmosphere Packaging (MAP) .

Safety And Hazards

4-Fluorobenzyl isothiocyanate is considered hazardous. It causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Isothiocyanates, including 4-Fluorobenzyl isothiocyanate, have been the subject of ongoing research due to their biological properties. Future research needs include further investigation into their antimicrobial properties against human pathogens , and their potential use in medicinal chemistry and chemical biology .

properties

IUPAC Name

1-fluoro-4-(isothiocyanatomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNS/c9-8-3-1-7(2-4-8)5-10-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVNPJMEWWUFHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=C=S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181829
Record name p-Fluorobenzyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorobenzyl isothiocyanate

CAS RN

2740-88-7
Record name 1-Fluoro-4-(isothiocyanatomethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2740-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Fluorobenzyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002740887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Fluorobenzyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-fluorobenzyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.517
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LL Blazer, H Zhang, EM Casey, SM Husbands… - Biochemistry, 2011 - ACS Publications
… N-Chlorosuccinimide (4.0 g, 30.0 mmol) was added to a solution of 4-fluorobenzyl isothiocyanate (1.25 g, 7.5 mmol) and p-tolyl isocyanate (1.0 g, 7.5 mmol) in CHCl 3 (70 mL) under …
Number of citations: 82 pubs.acs.org
VU Jeankumar, S Kotagiri, R Janupally… - Bioorganic & Medicinal …, 2015 - Elsevier
… synthesized according to the general procedure using 1-(5-nitrothiazol-2-yl)piperidin-4-amine (0.1 g, 0.438 mmol), triethylamine (0.089 g, 0.88 mmol), and 4-fluorobenzyl isothiocyanate …
Number of citations: 25 www.sciencedirect.com

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